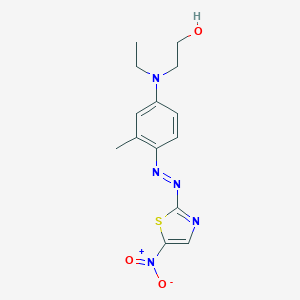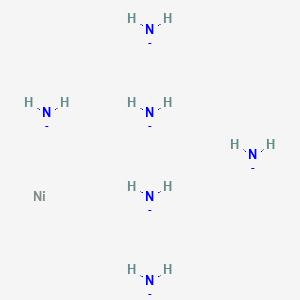
Azanide;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of Azido-Nickel Complexes: The synthesis of azido-nickel complexes can be achieved through reactions involving nickel precursors and azide ligands. For example, a complex with bis(tetraazabutadiene)nickel was prepared by reacting bis(cyclopentadienyl)nickel with aryl azides (Koten, Overbosch, & Overbeek, 1982).
Molecular Structure Analysis
- Molecular Structures of Azido-Nickel Complexes: The molecular structures of these complexes show nickel atoms coordinated with azide ligands in various geometries, often resulting in planar or distorted octahedral configurations. For instance, in a study by Koten et al. (1982), the nickel atom exhibited a pseudotetrahedral geometry with planar ligands (Koten, Overbosch, & Overbeek, 1982).
Chemical Reactions and Properties
- Reactivity and Chemical Properties: Azido-nickel complexes are known for their interesting reactivity, often participating in unique chemical transformations. For example, nickel-catalyzed reactions involving aziridines demonstrate the utility of nickel complexes in organic synthesis (Huang & Doyle, 2012).
Physical Properties Analysis
- Physical Properties of Azido-Nickel Complexes: The physical properties of these complexes, such as magnetic behavior, are influenced by their structural features. For example, different nickel-azido complexes exhibit varied magnetic properties, including antiferromagnetic and ferromagnetic interactions, depending on their specific molecular arrangements (Ribas, Monfort, Díaz, Bastos, & Solans, 1993; 1994).
Chemical Properties Analysis
- Chemical Properties and Reactions: Azido-nickel complexes engage in a range of chemical reactions, demonstrating versatile chemistry. These reactions include oxidative addition, nitrene transfer, and formation of new C-N bonds, showcasing the reactivity of nickel in various oxidation states (Tasker, Standley, & Jamison, 2014).
Wissenschaftliche Forschungsanwendungen
Nickel Toxicity and Plant Growth
Nickel (Ni) is an essential trace element for plant growth but becomes toxic at high concentrations. It plays a crucial role in various enzymatic activities and metabolic reactions within plants. At low levels, Ni is beneficial for plants, influencing nitrogen metabolism, iron uptake, and certain enzymatic activities. However, excessive Ni exposure can lead to reduced seed germination, impaired root and shoot growth, and diminished biomass accumulation. Ni toxicity also inhibits photosynthesis, transpiration, and causes oxidative damage, posing a significant threat to agricultural productivity and ecosystem health (Hassan et al., 2019); (Ameen et al., 2019).
Nickel in Soil and Water: Remediation Using Biochar
Research highlights the effectiveness of biochar in remediating Ni-contaminated environments. Biochar, both pristine and functionalized, has shown promise in immobilizing Ni in soil and water through various mechanisms such as ion exchange, electrostatic attraction, and surface complexation. This approach not only removes Ni from polluted sites but also mitigates its ecotoxicological risks, offering a sustainable solution to Ni pollution (El-Naggar et al., 2021).
Immunotoxicity of Nickel
Nickel exposure has been associated with adverse effects on the immune system, including the development of allergies and hypersensitivity. It can inhibit the development of immune organs, decrease lymphocyte populations, and alter cytokine production, which may contribute to increased susceptibility to infections and potentially enhance the risk of developing cancer (Guo et al., 2020).
Nickel Recovery/Removal from Industrial Wastes
Efficient recovery and removal of Ni from industrial wastes are crucial for environmental protection and resource conservation. Various physico-chemical technologies have been explored for processing effluents containing Ni, highlighting the importance of sustainable practices in managing Ni-containing wastes (Coman et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azanide;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZOOKWNAMVPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6Ni-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azanide;nickel | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
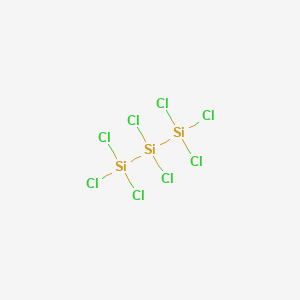
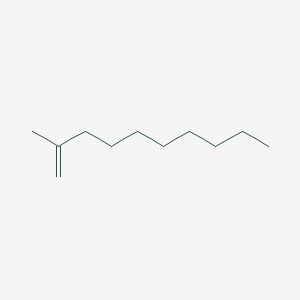
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)


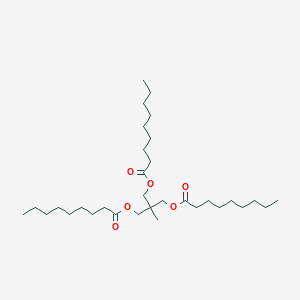

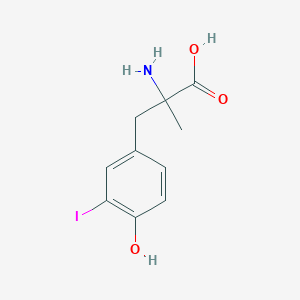


![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
